

(R)-BMS-816336: A Comparative Analysis of a Novel 11 β -HSD1 Inhibitor

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Compound of Interest

Compound Name: (R)-BMS-816336

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A detailed guide for researchers and drug development professionals on the performance of **(R)-BMS-816336** in relation to other prominent 11 β -HSD1 inhibitors, supported by experimental data.

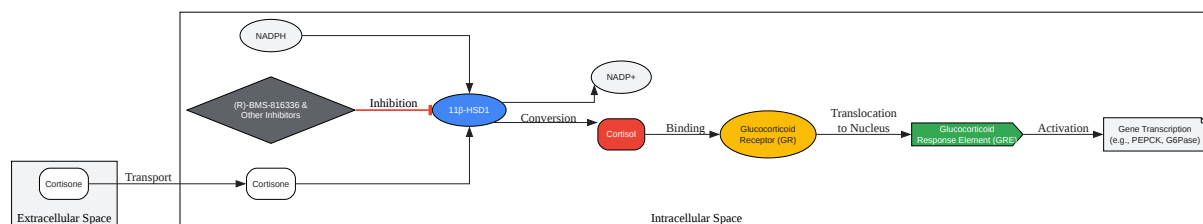
Introduction

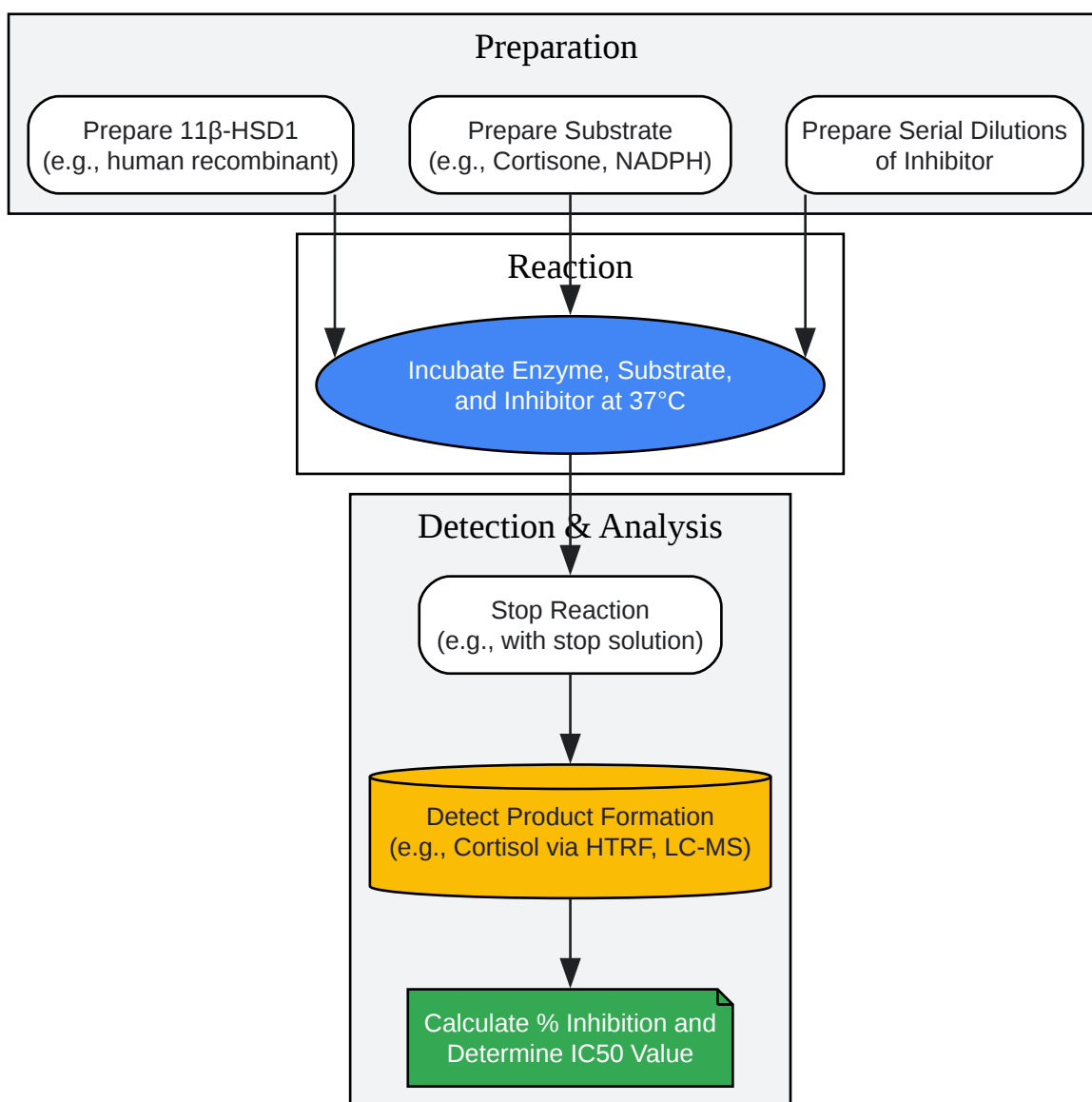
11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) has emerged as a compelling therapeutic target for a range of metabolic disorders, including type 2 diabetes and obesity. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can impair insulin sensitivity and promote fat accumulation.^{[1][2]} Inhibition of 11 β -HSD1 represents a promising strategy to mitigate the detrimental effects of excess glucocorticoid activity in key metabolic tissues like the liver and adipose tissue.^{[1][2]} Among the numerous inhibitors developed, **(R)-BMS-816336** and its more potent enantiomer, BMS-816336, have shown significant promise in preclinical and early clinical studies. This guide provides a comprehensive comparison of **(R)-BMS-816336** and other notable 11 β -HSD1 inhibitors, focusing on their potency, selectivity, and in vivo efficacy.

Mechanism of Action: The 11 β -HSD1 Signaling Pathway

The 11 β -HSD1 enzyme is located in the endoplasmic reticulum and catalyzes the conversion of cortisone to cortisol, utilizing NADPH as a cofactor. This localized increase in intracellular cortisol can then bind to the glucocorticoid receptor (GR), leading to the transcription of genes

involved in gluconeogenesis and adipogenesis. By blocking 11 β -HSD1, inhibitors prevent this conversion, thereby reducing intracellular cortisol levels and attenuating its downstream effects.





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References

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- 2. MPD: GMC11: project protocol [phenome.jax.org]
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